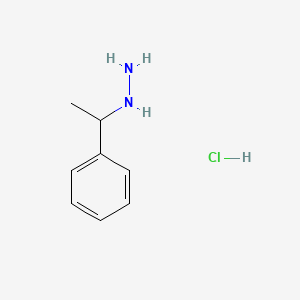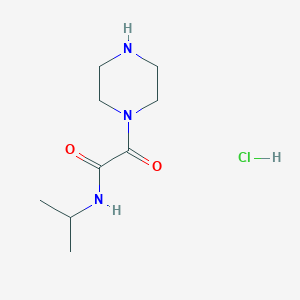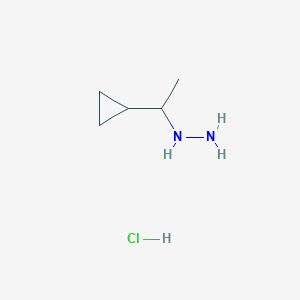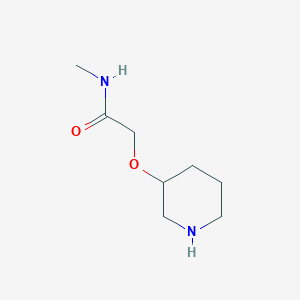![molecular formula C11H12N2OS B1420304 2-Amino-4-[(4-Methoxyphenyl)methyl]-1,3-thiazol CAS No. 91350-53-7](/img/structure/B1420304.png)
2-Amino-4-[(4-Methoxyphenyl)methyl]-1,3-thiazol
Übersicht
Beschreibung
4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine is a useful research compound. Its molecular formula is C11H12N2OS and its molecular weight is 220.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Thiazolderivate sind für ihre antimikrobiellen Eigenschaften bekannt. Die Struktur von „2-Amino-4-[(4-Methoxyphenyl)methyl]-1,3-thiazol“ deutet auf ein Potenzial als antimikrobielles Mittel hin, das bei der Entwicklung neuer Antibiotika zur Bekämpfung resistenter Bakterienstämme eingesetzt werden könnte .
Krebsforschung
Der Thiazolring ist ein häufiges Merkmal vieler Krebsmedikamente. Das Vorhandensein der Methoxyphenylgruppe in dieser Verbindung könnte auf ihre Nützlichkeit bei der Synthese neuer antineoplastischer Mittel hindeuten, die möglicherweise einen neuen Weg für die Krebsbehandlung bieten .
Antikrebs-Anwendungen
Thiazole sind dafür bekannt, entzündungshemmende Wirkungen zu zeigen. Diese Verbindung könnte auf ihre Wirksamkeit bei der Reduzierung von Entzündungen untersucht werden, was ein häufiges Symptom bei verschiedenen Krankheiten ist, einschließlich Autoimmunerkrankungen .
Neuroprotektive Wirkungen
Neurodegenerative Erkrankungen sind ein wachsendes Problem, und Thiazolderivate haben sich als vielversprechend für neuroprotektive Mittel erwiesen. Forschungen zu „this compound“ könnten zu neuen Behandlungen für Erkrankungen wie Alzheimer und Parkinson führen .
Antivirene Eigenschaften
Angesichts des anhaltenden Bedarfs an wirksamen antiviralen Medikamenten könnte die potenzielle antivirale Aktivität des Thiazolmoleküls in „this compound“ für die Entwicklung von Behandlungen gegen verschiedene Virusinfektionen genutzt werden .
Landwirtschaftliche Chemikalien
Thiazole dienen als wichtige Zwischenprodukte bei der Synthese von Fungiziden und Pestiziden. Die strukturellen Merkmale dieser Verbindung könnten bei der Herstellung effektiverer und umweltfreundlicherer landwirtschaftlicher Chemikalien von Vorteil sein .
Materialwissenschaft
In der Materialwissenschaft können Thiazolderivate aufgrund ihrer leitenden Eigenschaften bei der Herstellung organischer Halbleiter verwendet werden. Dies könnte zu Fortschritten bei elektronischen Geräten und Solarzellen führen .
Lebensmittelindustrie
Thiazole kommen auch in Lebensmittelzusatzstoffen und Aromastoffen vor, da sie durch ihre charakteristischen geschmacklichen und aromatischen Eigenschaften gekennzeichnet sind. “this compound” könnte auf seine potenzielle Verwendung bei der Verbesserung von Aromen oder als Konservierungsmittel in Lebensmitteln untersucht werden .
Wirkmechanismus
Target of Action
For instance, a compound with a similar structure, 4- [4- (4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol, has been reported to target the Pyruvate dehydrogenase [lipoamide]] kinase isozyme 4, mitochondrial in humans .
Mode of Action
It’s worth noting that compounds with similar structures have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest a broad spectrum of interactions with cellular targets, leading to diverse biochemical changes.
Biochemical Pathways
Based on the wide range of biological activities exhibited by similar compounds, it can be inferred that this compound may interact with multiple biochemical pathways .
Result of Action
Similar compounds have been reported to exhibit a wide range of biological activities, suggesting that this compound may have diverse molecular and cellular effects .
Biochemische Analyse
Biochemical Properties
4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in metabolic pathways, such as monoamine oxidase . This interaction is crucial as it affects the deamination of neurotransmitters like tyramine and tryptamine, thereby influencing neurotransmitter levels in the brain. Additionally, 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine can form hydrogen bonds with proteins, affecting their structure and function .
Cellular Effects
The effects of 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress response and apoptosis . This compound can also alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and utilization within the cell .
Molecular Mechanism
At the molecular level, 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit enzyme activity by binding to the active site, preventing substrate access . This inhibition can lead to a decrease in the production of certain metabolites, affecting overall cellular function. Additionally, 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine can modulate gene expression by interacting with transcription factors, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
The effects of 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its degradation, affecting its efficacy. Long-term studies have also indicated that continuous exposure to 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine can lead to adaptive changes in cellular function, such as increased expression of detoxifying enzymes .
Dosage Effects in Animal Models
The effects of 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine vary with different dosages in animal models. At low doses, it has been shown to have beneficial effects, such as reducing oxidative stress and improving cognitive function . At high doses, it can exhibit toxic effects, including liver damage and neurotoxicity . These adverse effects are likely due to the compound’s ability to inhibit essential metabolic enzymes, leading to the accumulation of toxic metabolites.
Metabolic Pathways
4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidase, affecting the metabolism of neurotransmitters . Additionally, it can influence the activity of cytochrome P450 enzymes, leading to changes in the metabolism of other drugs and endogenous compounds . These interactions can alter metabolic flux and metabolite levels, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by organic cation transporters, facilitating its uptake into cells . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation . This distribution pattern is crucial for its biological activity, as it determines the concentration of the compound at its site of action.
Subcellular Localization
The subcellular localization of 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine is essential for its activity and function. It has been observed to localize in specific cellular compartments, such as the mitochondria and nucleus . This localization is mediated by targeting signals and post-translational modifications that direct the compound to these compartments. In the mitochondria, it can affect energy production by inhibiting key metabolic enzymes, while in the nucleus, it can modulate gene expression by interacting with transcription factors .
Eigenschaften
IUPAC Name |
4-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-14-10-4-2-8(3-5-10)6-9-7-15-11(12)13-9/h2-5,7H,6H2,1H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAAAWBARJAZCRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=CSC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methanamine hydrochloride](/img/structure/B1420227.png)





![2,4,5-Triazatricyclo[7.3.0.0^{3,7}]dodeca-1,3(7),5,8-tetraen-6-amine](/img/structure/B1420238.png)



![(1-Cyclopropylethyl)[2-(4-fluorophenyl)ethyl]amine](/img/structure/B1420244.png)
